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Introduction

BAY-549, also known as Azaindole 1, is a potent and highly selective, orally active inhibitor of
Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It functions as an ATP-
competitive inhibitor of both ROCK1 and ROCK?2 isoforms, playing a significant role in the
regulation of various cellular processes, including smooth muscle contraction, actin
cytoskeleton organization, cell adhesion, and maotility. This technical guide provides an in-depth
overview of BAY-549, including its mechanism of action, key experimental data, and detailed
protocols for relevant assays.

Chemical and Physical Properties

Property Value

Synonyms Azaindole 1, TC-S 7001, ROCK-IN-2
Molecular Formula C1sH13CIF2NeO

Molecular Weight 402.79 g/mol

CAS Number 867017-68-3

Appearance Powder

Solubility Soluble in DMSO
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Mechanism of Action: Inhibition of the ROCK
Signaling Pathway

BAY-549 exerts its biological effects by directly inhibiting the kinase activity of ROCK1 and
ROCK2. The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and
cytoskeletal dynamics.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and
activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a
cascade of events that ultimately result in increased cellular contraction.[3][4][5]

Key downstream effectors of ROCK include:

e Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, increasing its ATPase
activity and promoting the interaction between actin and myosin, which is the molecular
basis of muscle contraction.[6][7]

e Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit
of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a sustained
phosphorylated (and thus active) state of MLC, further enhancing contractility.[3][5]

e LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates
cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization and
accumulation of actin filaments (F-actin).[4][7]

o Ezrin/Radixin/Moesin (ERM) proteins: These proteins link the actin cytoskeleton to the
plasma membrane. Phosphorylation by ROCK activates ERM proteins, reinforcing
cytoskeletal integrity and cell adhesion.[4]

BAY-549, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ROCK kinase
domain, preventing the phosphorylation of its downstream targets and thereby blocking the
signaling cascade that leads to cellular contraction.

Below is a diagram illustrating the ROCK signaling pathway and the point of inhibition by BAY-
549.

Caption: The ROCK signaling pathway and the inhibitory action of BAY-549.
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Quantitative Data
In Vitro Potency (ICso)

The half-maximal inhibitory concentration (ICso) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

Target Species ICs0 (NM)
ROCK1 Human 0.6[1][2][8]
ROCK2 Human 1.1[1][2][8]
ROCK2 Murine 2.4[8]
ROCK?2 Rat 0.8[8]

. ional Activi

Assay TissuelCell Line Effect ICs0 (NM)
Inhibition of
) Rabbit Saphenous )
Vasorelaxation phenylephrine- 65[8]
Artery

induced contraction

In Vivo Efficacy

Animal Model Administration Dosage Effect

) 8 mm Hg reduction in
Anesthetized ) ]
) Intravenous (i.v.) 0.03 mg/kg maximal blood
Normotensive Rats
pressure[1]

] 18 mm Hg reduction
Anesthetized ) ) ]
) Intravenous (i.v.) 0.1 mg/kg in maximal blood
Normotensive Rats
pressure[1]

] 35 mm Hg reduction
Anesthetized ) ) ]
) Intravenous (i.v.) 0.3 mg/kg in maximal blood
Normotensive Rats
pressure[1]
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Kinase Selectivity

BAY-549 exhibits high selectivity for ROCK kinases. A screening against a panel of other
kinases demonstrated significantly lower potency for off-target kinases.[8][9]

Kinase ICs0 (NM)
Trk-A 252[8]
FIt3 303[8]
MLCK 7,400[8]
ZIP-kinase 4,100][8]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity
of BAY-549.

ICso0 Determination for ROCK Kinases (Biochemical
Assay)

This protocol outlines a general method for determining the 1Cso of an inhibitor against a
purified kinase.

Workflow:

Prepare Serial Dilutions
of BAY-549

Plot Dose-Response Curve

Incubate Kinase, nitiate Reaction asure
Inhibitor, and Substrate i and Calculate IC50
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Click to download full resolution via product page
Caption: Workflow for determining the ICso of a kinase inhibitor.
Methodology:
o Reagent Preparation:

o Prepare an assay buffer appropriate for the kinase reaction (e.g., containing Tris-HCI,
MgClz, DTT).

o Prepare a stock solution of ATP. The final concentration in the assay should be at or near
the Km for the specific ROCK isoform.

o Prepare a solution of a suitable substrate for ROCK (e.g., a peptide containing the
phosphorylation motif).

o Prepare a solution of purified recombinant human ROCK1 or ROCK2 enzyme.
e Inhibitor Preparation:
o Prepare a stock solution of BAY-549 in 100% DMSO.

o Perform serial dilutions of the BAY-549 stock solution in assay buffer to create a range of
concentrations to be tested.

o Assay Procedure:

[e]

In a 96-well or 384-well plate, add the assay buffer, ROCK enzyme, and the substrate.

o Add the different concentrations of BAY-549 to the wells. Include control wells with DMSO
only (vehicle control) and wells without enzyme (background control).

o Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to
allow the inhibitor to bind to the enzyme.

o Initiate the kinase reaction by adding ATP to all wells.
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o Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60
minutes).

o Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2*).

o Detection and Analysis:
o Measure the kinase activity. This can be done using various methods, such as:

» Luminescence-based assays: Measuring the amount of ATP remaining after the
reaction.

» Fluorescence-based assays: Using a fluorescently labeled substrate and detecting its
phosphorylation.

» Radiometric assays: Using [y-3?P]ATP and measuring the incorporation of the
radioactive phosphate into the substrate.

o Subtract the background signal from all measurements.
o Normalize the data to the vehicle control (100% activity).
o Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to
determine the ICso value.

In Vitro Vasorelaxation Assay (Rabbit Saphenous Artery)

This protocol describes a method to assess the vasorelaxant effects of BAY-549 on isolated
arterial rings pre-contracted with an agonist.

Methodology:
o Tissue Preparation:

o Humanely euthanize a rabbit and dissect the saphenous arteries.[10][11]
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[e]

Carefully clean the arteries of adhering connective tissue and cut them into rings of
approximately 2-3 mm in length.

[e]

Mount the arterial rings in an organ bath system containing a physiological salt solution
(e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O:
/ 5% COs-.

[¢]

Attach the rings to an isometric force transducer to record changes in tension.

[e]

Allow the rings to equilibrate under a resting tension for a defined period (e.g., 60-90
minutes).

o Experimental Procedure:

[e]

Induce a stable contraction in the arterial rings by adding a submaximal concentration of a
vasoconstrictor agent, such as phenylephrine (e.g., 1 uM).

o Once a stable plateau of contraction is reached, cumulatively add increasing
concentrations of BAY-549 to the organ bath.

o Record the relaxation response at each concentration until a maximal response is
achieved or the concentration range is exhausted.

o Include a vehicle control (DMSO) to ensure the solvent does not affect the vascular tone.
» Data Analysis:

o Express the relaxation at each concentration of BAY-549 as a percentage of the pre-
contraction induced by phenylephrine.

o Plot the percentage of relaxation against the logarithm of the BAY-549 concentration.

o Fit the data to a sigmoidal dose-response curve to calculate the ICso value for
vasorelaxation.

In Vivo Blood Pressure Measurement (Anesthetized Rat)
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This protocol provides a general method for measuring the effect of BAY-549 on blood
pressure in an anesthetized rat model.[12][13]

Methodology:
e Animal Preparation:

o Anesthetize a rat using a suitable anesthetic agent (e.g., a combination of ketamine and
xylazine, or isoflurane).[12]

o Maintain the animal's body temperature using a heating pad.
o Perform a surgical cut-down to expose the carotid artery and the jugular vein.
o Catheterization:

o Insert a catheter filled with heparinized saline into the carotid artery for direct
measurement of arterial blood pressure. Connect the catheter to a pressure transducer.

o Insert a separate catheter into the jugular vein for intravenous administration of the test
compound.

o Data Acquisition:

[¢]

Allow the animal to stabilize after the surgical procedure and record a baseline blood
pressure for a defined period (e.g., 20-30 minutes).

[¢]

Administer BAY-549 intravenously at the desired doses.

o

Continuously record the mean arterial pressure (MAP), systolic blood pressure, and
diastolic blood pressure.

Also monitor heart rate.

[¢]

o Data Analysis:

o Calculate the change in blood pressure from the baseline at each dose of BAY-549.
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o Analyze the dose-response relationship between the administered dose of BAY-549 and
the change in blood pressure.

Conclusion

BAY-549 (Azaindole 1) is a well-characterized, potent, and selective inhibitor of ROCK kinases.
Its ability to effectively block the Rho/ROCK signaling pathway translates into significant in vitro
and in vivo effects, including vasorelaxation and a reduction in blood pressure. The data and
protocols presented in this guide provide a comprehensive resource for researchers and drug
development professionals working with this compound and in the broader field of ROCK
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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